Sumacetamol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

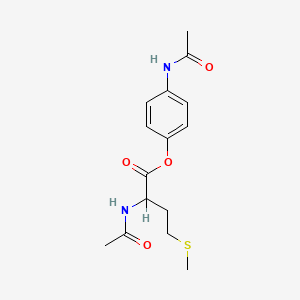

Sumacetamol es un compuesto relacionado con el paracetamol, conocido por sus propiedades analgésicas y antipiréticas. Se utiliza para aliviar el dolor y reducir la fiebre, a menudo en combinación con otros medicamentos . La fórmula molecular del this compound es C15H20N2O4S, y tiene un peso molecular de 324,40 g/mol .

Métodos De Preparación

Sumacetamol se puede sintetizar utilizando varios métodos, incluyendo la granulación húmeda, la granulación seca y la compresión directa. El método más utilizado es la granulación húmeda, que consiste en mezclar el ingrediente activo con diluyentes y desintegrantes, seguido de granulación y cribado . Los métodos de producción industrial suelen implicar el uso de mezcladores de alto cizallamiento y secadores de lecho fluidizado para garantizar la uniformidad y estabilidad del producto final .

Análisis De Reacciones Químicas

Sumacetamol se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados de amina correspondientes.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el amoníaco . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Sumacetamol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción exacto del sumacetamol no se comprende completamente, pero se cree que implica la inhibición de las enzimas ciclooxigenasa (COX), similar al paracetamol . Esta inhibición reduce la síntesis de prostaglandinas, que son mediadores del dolor y la inflamación. Además, el this compound puede ejercer sus efectos a través de las vías serotoninérgicas y el sistema endocannabinoide .

Comparación Con Compuestos Similares

Sumacetamol es similar a otros compuestos analgésicos y antipiréticos, tales como:

Paracetamol: Ambos compuestos comparten mecanismos de acción y usos terapéuticos similares.

Ibuprofeno: A diferencia del this compound, el ibuprofeno tiene propiedades antiinflamatorias significativas.

Aspirina: La aspirina también tiene efectos antiinflamatorios y se utiliza por su actividad antiplaquetaria.

This compound es único en su estructura molecular específica, que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros compuestos similares .

Actividad Biológica

Sumacetamol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activity has been the subject of extensive research due to its common use in clinical settings and its implications in various health conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

The exact mechanism by which this compound exerts its effects is not fully understood; however, several pathways have been proposed:

- Cyclooxygenase (COX) Inhibition : this compound primarily inhibits the COX-2 enzyme, which plays a crucial role in the synthesis of prostaglandins involved in pain and inflammation. Unlike traditional NSAIDs, it does not significantly inhibit COX-1, which is responsible for protecting the gastric mucosa .

- Endocannabinoid System Interaction : Metabolites of this compound may interact with cannabinoid receptors, contributing to its analgesic effects. Specifically, N-arachidonoylphenolamine (AM404), a metabolite of this compound, has been shown to enhance cannabinoid receptor activity .

- Serotonergic Pathways : Some studies suggest that this compound may enhance serotonergic signaling in the central nervous system, which can also contribute to its analgesic effects .

Toxicity and Adverse Effects

This compound is generally considered safe when used at recommended doses; however, overdose can lead to severe hepatotoxicity. The following data summarize findings from various studies on the toxicity associated with high doses of this compound:

Case Studies

Several case studies illustrate the clinical implications of this compound use and overdose:

- Case Study on Acute Ingestion : A 24-year-old female ingested 18 g of this compound. She presented with normal vital signs but was treated with activated charcoal and monitored for liver function. Her serum acetaminophen concentration was below the treatment line, indicating no immediate risk for liver injury .

- Massive Acute Ingestion : A 15-year-old female ingested over 40 g of this compound and was found unresponsive. After intubation and supportive care, her serum acetaminophen levels were significantly elevated (>800 mcg/ml), necessitating aggressive treatment with acetylcysteine .

- Long-term Effects : Research indicates potential behavioral and cognitive changes in mice exposed to this compound during critical developmental periods. These findings raise concerns about long-term neurological effects following exposure during early life stages .

Propiedades

Número CAS |

69217-67-0 |

|---|---|

Fórmula molecular |

C15H20N2O4S |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

(4-acetamidophenyl) 2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C15H20N2O4S/c1-10(18)16-12-4-6-13(7-5-12)21-15(20)14(8-9-22-3)17-11(2)19/h4-7,14H,8-9H2,1-3H3,(H,16,18)(H,17,19) |

Clave InChI |

GDRGOYFISYGSHQ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CCSC)NC(=O)C |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CCSC)NC(=O)C |

Key on ui other cas no. |

69217-67-0 |

Sinónimos |

paracetamol N-acetylmethionate SUR 2647 SUR-2647 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.